Cas no 19077-31-7 (10H-Phenothiazine-10-propanaminium,2-chloro-N,N,N-trimethyl-)

10H-Phenothiazine-10-propanaminium,2-chloro-N,N,N-trimethyl- structure
19077-31-7 structure
Product Name:10H-Phenothiazine-10-propanaminium,2-chloro-N,N,N-trimethyl-
CAS No:19077-31-7
MF:C18H22ClN2S
MW:333.898682117462
CID:123344
PubChem ID:9683
Update Time:2025-04-18

10H-Phenothiazine-10-propanaminium,2-chloro-N,N,N-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazine-10-propanaminium,2-chloro-N,N,N-trimethyl-
    • methochlorpromazine
    • 3-(2-chloro-10H-phenothiazin-10-yl)-N,N,N-trimethylpropan-1-aminium
    • 3-(2-chloro-10H-phenothiazin-10-yl)-N,N,N-trimethylpropan-1-aminium chloride
    • 3-(2-chloro-10H-phenothiazin-10-yl)-N,N,N-trimethylpropan-1-aminium iodide
    • Methylchlorpromazine
    • N-Methyl chlorpromazine
    • Q-CPZ
    • Quaternary-chlorpromazine
    • SK&F 2680-J
    • Skf 2680J
    • [3-(2-Chloro-10H-phenothiazin-10-yl)propyl]trimethylaminium
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N,N-trimethyl-1-propanaminium
    • DTXSID40940653
    • BDBM50019879
    • [3-(2-Chloro-phenothiazin-10-yl)-propyl]-trimethyl-ammonium; iodide
    • CHEMBL279905
    • 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl-
    • 19077-31-7
    • 3-(2-chlorophenothiazin-10-yl)propyl-trimethylazanium
    • SCHEMBL9570329
    • CHEMBL1183102
    • Inchi: 1S/C18H22ClN2S/c1-21(2,3)12-6-11-20-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3/q+1
    • InChI Key: RGKWYLVIZNCRIY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)CCC[N+](C)(C)C

Computed Properties

  • Exact Mass: 345.9161
  • Monoisotopic Mass: 460.02369
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.5
  • XLogP3: 5.2

Experimental Properties

  • Density: g/cm3
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 3.24

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